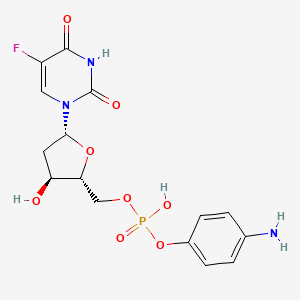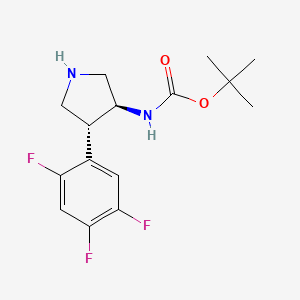
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction using a trifluorophenyl halide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluorophenyl group.
Reduction: Reduction reactions may target the carbamate moiety or the trifluorophenyl group.
Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its structural features may confer desirable properties such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluorophenyl group can enhance binding interactions through hydrophobic and van der Waals forces, while the carbamate moiety may participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((3S,4R)-4-phenylpyrrolidin-3-yl)carbamate: Lacks the trifluorophenyl group, which may result in different binding properties and reactivity.
tert-Butyl ((3S,4R)-4-(2,4-difluorophenyl)pyrrolidin-3-yl)carbamate: Contains fewer fluorine atoms, potentially affecting its chemical and biological properties.
tert-Butyl ((3S,4R)-4-(2,4,5-trichlorophenyl)pyrrolidin-3-yl)carbamate: Substitutes chlorine atoms for fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate imparts unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m0/s1 |
Clave InChI |
GFGKGVWIXYSGKW-TVQRCGJNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=C(C=C2F)F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


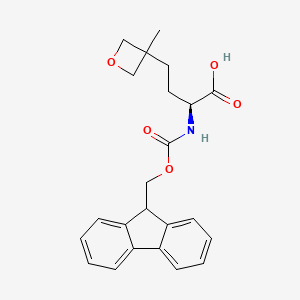

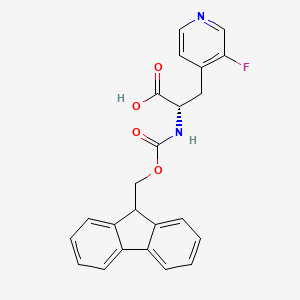

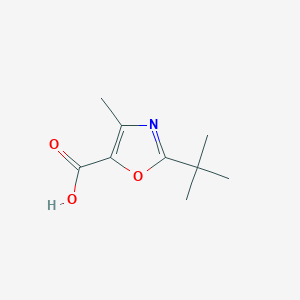
![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)
![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)
![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
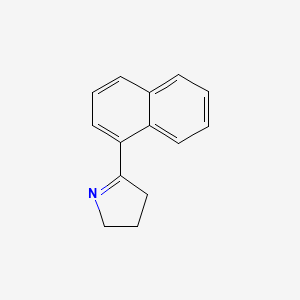
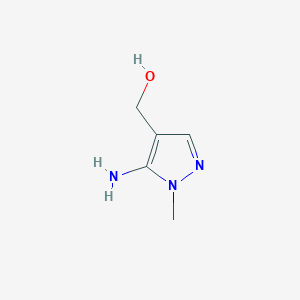
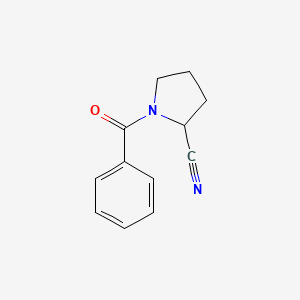
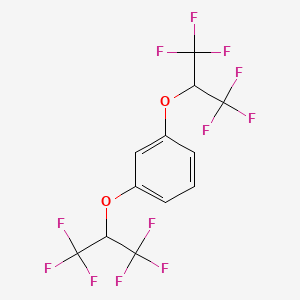
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
